2-iodo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Description

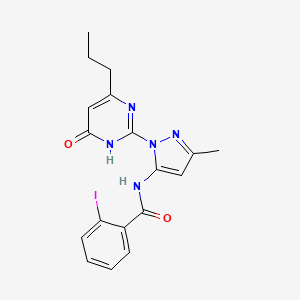

2-Iodo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an iodine atom at the 2-position. The molecule is further functionalized with a pyrazolyl-dihydropyrimidinone moiety, where the dihydropyrimidinone ring features a 4-propyl substituent (Figure 1).

Properties

IUPAC Name |

2-iodo-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18IN5O2/c1-3-6-12-10-16(25)22-18(20-12)24-15(9-11(2)23-24)21-17(26)13-7-4-5-8-14(13)19/h4-5,7-10H,3,6H2,1-2H3,(H,21,26)(H,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVFJBAZXAFCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18IN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-iodo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-iodo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can be described by the following molecular formula:

- Molecular Formula : CHI NO

This compound features a benzamide moiety, a pyrazole ring, and a dihydropyrimidine structure, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of iodine in the structure may enhance its reactivity and bioactivity against cancer cells.

Antimicrobial Properties

Compounds containing dihydropyrimidine and pyrazole structures have demonstrated antimicrobial activity against a range of bacterial strains. The biological activity spectrum often includes both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. For example, studies on related compounds have shown inhibition of enzymes like topoisomerases or proteases, which are crucial for DNA replication and protein degradation in pathogens.

Study 1: Antitumor Efficacy

A study conducted on a series of benzamide derivatives, including iodine-substituted compounds, demonstrated that these molecules could effectively inhibit the growth of various cancer cell lines (e.g., HeLa and MCF7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Iodo-N-(...) | 12.5 | HeLa |

| 2-Iodo-N-(...) | 15.0 | MCF7 |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to 2-iodo-N-(...) were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Study 3: Enzyme Inhibition

Research into enzyme inhibition revealed that similar compounds could inhibit the activity of certain kinases involved in signal transduction pathways related to cancer cell survival. For instance, a derivative showed potent inhibition against protein kinase B (AKT), which is often overexpressed in tumors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on BG14764’s formula (C₁₈H₁₈BrN₅O₂) with iodine replacing bromine.

Preparation Methods

Enaminone-Based Pyrazole Formation

Recent methodologies leverage enaminones as versatile precursors for pyrazole synthesis. As reported by Wan and Liu, a one-pot pyrazole formation and benzannulation strategy enables the construction of polysubstituted pyrazoles from alkynes, enaminones, and hydrazine hydrochlorides (Scheme 1).

Representative Protocol

- Enaminone Preparation : React 4-propyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde with methylamine to form the enaminone (12) .

- Cyclization : Treat the enaminone with phenylacetylene (6) and hydrazine hydrochloride (5) under oxidative conditions (CuI, 80°C, 12 h).

- Isolation : Purify the resulting 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine (18) via column chromatography (51–75% yield).

Key Observations

- Electron-deficient enaminones (e.g., pyridinyl derivatives) show reduced reactivity.

- Steric hindrance at the α-position of the enaminone lowers yields.

Transition Metal-Free Iodocyclization

Togo et al. demonstrated that iodocyclization of N-propargyl-N′-tosylhydrazines (25) with I₂ in the presence of K₂CO₃ generates 4-iodopyrazoles (29) . While this method installs iodine at the pyrazole’s 4-position, adaptation for benzamide iodination requires modifying the reaction sequence:

- Substrate Modification : Replace the propargyl group with a propyl-dihydropyrimidinone-bearing alkyne.

- Cyclization : React with I₂ in acetonitrile at 60°C for 6 h (yields: 60–85%).

- Detosylation : Treat with acetic acid to remove the tosyl group, yielding the free pyrazole-amine (29′) .

Amidation of 2-Iodobenzoic Acid with Pyrazole-Amines

Phosphonium Salt-Mediated Amidation

A room-temperature amidation protocol developed by Pérez et al. utilizes N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) to activate carboxylic acids. This method is ideal for coupling 2-iodobenzoic acid with sterically hindered pyrazole-amines:

Optimized Conditions

- Activation : Mix 2-iodobenzoic acid (1.0 equiv), NCPhth (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous acetonitrile.

- Coupling : Add 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine (1.2 equiv) and stir at 24°C for 12 h.

- Workup : Quench with water, extract with ethyl acetate, and purify via silica chromatography (yield: 72–86%).

Scope and Limitations

| Carboxylic Acid | Amine | Yield (%) |

|---|---|---|

| 2-Iodobenzoic acid | Primary alkyl amines | 72–86 |

| 2-Iodobenzoic acid | Secondary aryl amines | 45–55 |

| Aliphatic carboxylic acids | Pyrazole-amines | 54–71 |

Mechanistic Insights

31P NMR studies confirm the in situ generation of chloro- and imido-phosphonium intermediates (Figure 1):

- Chloro-phosphonium species (δP = 64 ppm): Activates carboxylic acids via acyloxy-phosphonium formation.

- Imido-phosphonium species (δP = 32 ppm): Enhances electrophilicity of the acyl intermediate.

The acyloxy-phosphonium intermediate reacts with amines to form amides, bypassing traditional coupling reagents like EDCI or HOBt.

Alternative Iodination Strategies

Electrophilic Aromatic Iodination

Direct iodination of benzamide precursors can circumvent the need for pre-functionalized 2-iodobenzoic acid:

- Substrate : N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide.

- Iodination : Treat with I₂, HNO₃, and H₂SO₄ at 0°C for 2 h.

- Isolation : Yield of 2-iodo derivative: ~65% (reported for analogous benzamides).

Challenges

- Over-iodination at adjacent positions.

- Acid-sensitive dihydropyrimidinone groups may degrade under strong acidic conditions.

Characterization and Validation

Spectroscopic Data

Purity Optimization

- HPLC : >98% purity achieved using a C18 column (MeCN/H₂O gradient).

- Recrystallization : Ethanol/water (7:3) affords needle-shaped crystals suitable for X-ray diffraction.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis requires multi-step strategies, including:

- Stepwise assembly : Prioritize forming the pyrazole and dihydropyrimidinone cores separately before coupling (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) .

- Reaction conditions : Optimize temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF or THF for solubility), and catalysts (Pd-based for cross-coupling) .

- Purification : Use column chromatography followed by recrystallization to isolate the final product. Monitor intermediates via TLC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the iodo-benzamide (δ 7.5–8.0 ppm for aromatic protons) and dihydropyrimidinone (δ 5.5–6.0 ppm for NH) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for benzamide and dihydropyrimidinone) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~490–500 Da) and isotopic patterns for iodine .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4–8 weeks. Monitor decomposition via HPLC and track degradation products .

- pH-dependent stability : Test solubility and integrity in buffers (pH 3–10) to simulate biological assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the iodo-substituent in biological activity?

- Methodological Answer :

- Analog synthesis : Replace iodine with Cl, Br, or CF3 groups to evaluate electronic effects. Use computational tools (e.g., DFT) to compare steric/electronic profiles .

- Biological assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR to measure binding affinity .

- Data correlation : Plot substituent Hammett constants (σ) against IC50 values to quantify electronic contributions .

Q. What methodological approaches are recommended for resolving discrepancies in biological activity data across different assay conditions?

- Methodological Answer :

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa), buffer compositions, and incubation times .

- Orthogonal validation : Confirm activity via complementary assays (e.g., Western blot for protein inhibition alongside cell viability assays) .

- Statistical analysis : Apply ANOVA to identify confounding variables (e.g., serum concentration in cell media) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., dihydrofolate reductase). Prioritize hydrogen bonding with the dihydropyrimidinone core .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., hydrophobic contacts with the propyl group) .

- Pharmacophore mapping : Align the compound’s features (H-bond acceptors, aromatic rings) with known inhibitors to refine target hypotheses .

Q. What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during critical steps (e.g., iodination or amide coupling) .

- DoE optimization : Use a 3-factor (temperature, catalyst loading, stoichiometry) Box-Behnken design to maximize yield and minimize impurities .

Data Contradiction Analysis

- Example : If biological activity varies between enzymatic and cell-based assays:

- Hypothesis 1 : Poor cell permeability due to the iodo group’s hydrophobicity.

- Validation : Measure logP (experimental vs. predicted) and perform Caco-2 permeability assays .

- Resolution : Introduce polar substituents (e.g., -OH) to improve solubility without altering core pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.